molecular formula C20H24N2O5 B4719260 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide

Cat. No. B4719260
M. Wt: 372.4 g/mol
InChI Key: WYTAGRHEDRXEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been studied for its potential applications in various fields, including cancer treatment, inflammation, and neuroprotection. In

Mechanism of Action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed in various tissues and cells. The activation of the adenosine A3 receptor leads to a cascade of intracellular signaling events, including the activation of protein kinases and the modulation of ion channels. These events ultimately lead to the biological effects of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide, such as the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of neuroprotection.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the specific tissue or cell type. In cancer cells, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide inhibits cell growth and promotes apoptosis through the activation of the adenosine A3 receptor. In inflammatory cells, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide reduces inflammation and protects against tissue damage through the inhibition of pro-inflammatory cytokines. In neuronal cells, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide protects against neuronal damage and promotes neurogenesis through the activation of neurotrophic factors.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high purity and high yield synthesis, its specificity for the adenosine A3 receptor, and its well-established biological effects. However, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide.

Future Directions

The potential applications of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide are vast, and there are several future directions for research. One direction is to explore the use of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide in combination with other drugs or therapies for cancer treatment. Another direction is to investigate the role of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective adenosine A3 receptor agonists could lead to the discovery of new therapeutic targets for various diseases.
Conclusion
In conclusion, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide is a synthetic compound that has shown potential applications in various fields, including cancer treatment, inflammation, and neuroprotection. Its synthesis method has been optimized to yield high purity and high yield, making it suitable for further research and development. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide exerts its effects by activating the adenosine A3 receptor, leading to a cascade of intracellular signaling events and various biochemical and physiological effects. While N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments, it also has some limitations that should be taken into consideration. Finally, there are several future directions for research that could lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has been extensively studied for its potential applications in various fields. In cancer research, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to inhibit the growth of cancer cells and promote apoptosis. In inflammation research, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to reduce inflammation and protect against tissue damage. In neuroprotection research, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to protect against neuronal damage and promote neurogenesis.

properties

IUPAC Name

2,6-dimethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-12(2)19(23)22-14-10-9-13(11-17(14)27-5)21-20(24)18-15(25-3)7-6-8-16(18)26-4/h6-12H,1-5H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTAGRHEDRXEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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